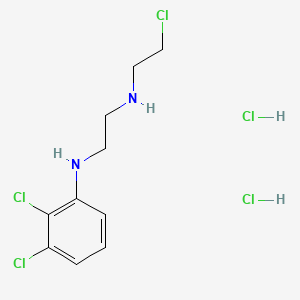
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride is a chemical compound known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes chloroethyl and dichlorophenyl groups, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 2-chloroethylamine with 2,3-dichlorobenzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in its dihydrochloride form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl and dichlorophenyl groups can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a tool for investigating cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of cellular processes. This interaction can result in the disruption of cell division and the induction of apoptosis in cancer cells. The molecular targets include DNA, enzymes involved in DNA replication, and proteins critical for cell survival.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-Chloroethyl)-N2-(2,4-dichlorophenyl)ethane-1,2-diamine dihydrochloride
- N1-(2-Chloroethyl)-N2-(2,5-dichlorophenyl)ethane-1,2-diamine dihydrochloride
- N1-(2-Chloroethyl)-N2-(2,6-dichlorophenyl)ethane-1,2-diamine dihydrochloride
Uniqueness
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride is unique due to the specific positioning of the chloro groups on the phenyl ring, which influences its reactivity and interaction with biological targets. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H15Cl5N2 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N'-(2,3-dichlorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H13Cl3N2.2ClH/c11-4-5-14-6-7-15-9-3-1-2-8(12)10(9)13;;/h1-3,14-15H,4-7H2;2*1H |
InChI Key |
HJZGSXZZBDFQMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NCCNCCCl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



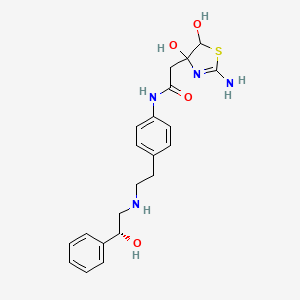
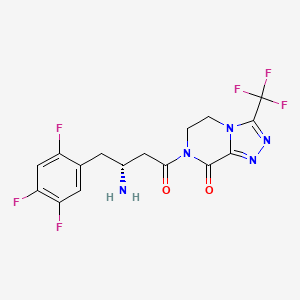
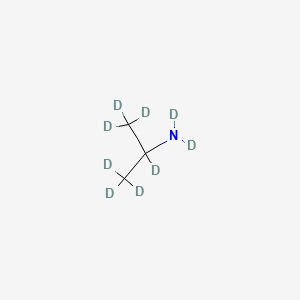
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13840293.png)
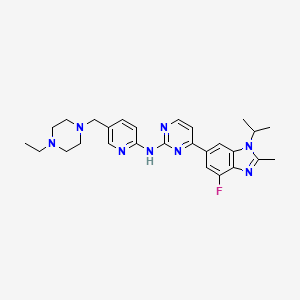
![Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)
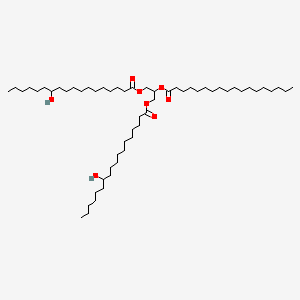
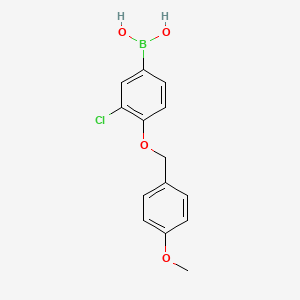
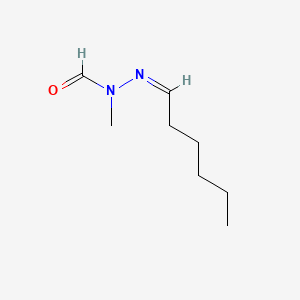

![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
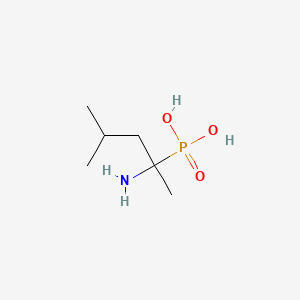
![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
